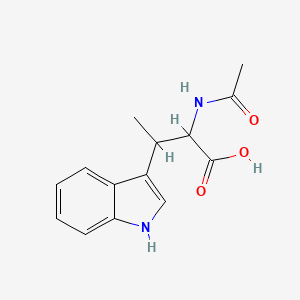
n-acetyl-|A-methyltryptophan
Cat. No. B8543783
Key on ui cas rn:
34308-77-5
M. Wt: 260.29 g/mol
InChI Key: BJZSSQKRXOYXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05593967
Procedure details


The malonic acid (73) (5.48 g, 18.0 mmol) was refluxed in pyridine/water (1:1) (20 mL) until no diacid remained (SiO2 :EtOH-EtOAc (1:1) +1% AcOH; rf 0.26). The reaction mixture was cooled, diluted with water (50 mL), and acidified with 10% sulphuric acid (50 mL). The resulting solution was left at 0° C. overnight to crystallize. The brown solid was filtered off and dried to yield 2-acetamido-3-(3-indolyl)butanoic acid isomer A (74A) (1.30 g, 28%); δ H (300M Hz; d6 -DMSO), 1.32 (3H, J 9 Hz, CH3), 1.84 (3H, s, CHH3CO), 3.46-3.55 (1H, m, indCH(CH3)-), 4.58-4.67 (1H, m, CH(COOH)NHAc), 6.93-7.19 (3H, m), 7.34 (1H, d, J 8 Hz, amide NH), 7.54 (1H, J 8 Hz, indole 7-H), 8.04 (1H, d, J 9 Hz, indole-4H), 10.81 (1H brs, indole NH), ca 12.4 (vbrs, CO2H). The filtrate was extracted with ethyl acetate (4×100 mL). The ethyl acetate extracts were combined and washed with water (2×50 mL) then extracted with 10% sodium hydrogen carbonate (2×100 mL). The sodium hydrogen carbonate extract was acidified with 4N sulphuric acid then extracted with ethyl acetate (2×75 mL). The ethyl acetate solution was washed with water (2×25 mL) then evaporated to dryness to give a beige foam, 2-acetamido-3-(3-indolyl)butanoic acid isomer B (74B) (2.17 g, 46%); δ H (300M Hz, d6 -DMSO), 1.32 (3H, d, J 7 Hz, CH3), 1.84 (3H, s, CH3CO), 3.50 (1H, M, ind CH(CH3)-), 4.66 (1H, m, CH(COOH)NHAc), 6.93-719 (3H, m), 7.34 (1H, d, J 8 Hz, amide NH), 7.63 (1H, d, J 8 Hz, indole 7-H), 7.84 (1H, d, J 9 Hz, indole 4-H), 10.83 (1H, s, indole NH), ca 12.5 (vbrs, CO2H).
Name
malonic acid
Quantity
5.48 g
Type
reactant
Reaction Step One

[Compound]
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
pyridine water
Quantity
20 mL
Type
reactant
Reaction Step One

Name
EtOH EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Yield
28%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH:11]=CC(NC(C(O)=O)C(O)=O)=O)=[CH:2]1.[CH3:23][CH2:24][OH:25].CC[O:28][C:29]([CH3:31])=[O:30].CC(O)=O.S(=O)(=O)(O)O.[N:41]1C=CC=CC=1.O>O>[C:24]([NH:41][CH:31]([CH:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)[CH3:11])[C:29]([OH:28])=[O:30])(=[O:25])[CH3:23] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
malonic acid
|
|
Quantity
|
5.48 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC=CC(=O)NC(C(=O)O)C(=O)O
|
[Compound]
|
Name
|
diacid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
pyridine water
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1.O
|
Step Two
|
Name
|
EtOH EtOAc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCO.CCOC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The brown solid was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC(C(=O)O)C(C)C1=CNC2=CC=CC=C12
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 28% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
